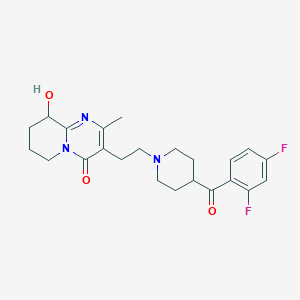

Paliperidone Impurity I

描述

General Context of Pharmaceutical Impurity Research

Pharmaceutical impurities are extraneous chemical substances that persist in the active pharmaceutical ingredient (API) or develop during the formulation process or upon aging. veeprho.comijcrt.org These substances are not the intended chemical entity of the drug substance or the excipients and other additives used in the drug product. ijcrt.org The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a pharmaceutical product. veeprho.comresearchgate.net Therefore, the study and control of impurities are of paramount importance in the pharmaceutical industry. researchgate.net

The sources of these impurities are varied and can be introduced at multiple stages of drug development and manufacturing. veeprho.com They can originate from the raw materials used in synthesis, be by-products of the manufacturing process, or form as degradation products during storage. veeprho.comgoogle.com Impurities are broadly categorized into organic impurities, inorganic impurities, and residual solvents. ijcrt.org Organic impurities can arise from starting materials, synthetic intermediates, by-products, and degradation products. Inorganic impurities often stem from the manufacturing equipment, reagents, and catalysts.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control and monitoring of impurities in drug substances and products. scholarsresearchlibrary.com These guidelines necessitate the identification and characterization of any impurity present above a certain threshold, typically 0.1%. scholarsresearchlibrary.com This has driven extensive research into developing sophisticated analytical methods for the detection, quantification, and structural elucidation of these trace-level compounds. veeprho.comresearchgate.net

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities that may be present in a pharmaceutical compound. globalpharmatek.com This practice is a critical component of drug development, quality control, and regulatory compliance, ensuring the safety, efficacy, and quality of the final drug product. globalpharmatek.comwisdomlib.orgbiomedres.us A thorough understanding of a drug's impurity profile provides valuable insights into its purity, stability, and potential toxicity. researchgate.net

The key reasons why impurity profiling is indispensable in pharmaceutical development include:

Ensuring Patient Safety: Some impurities can be toxic, mutagenic, or carcinogenic, posing significant health risks. biomedres.us Identifying and controlling these harmful substances is crucial to safeguard patient health. veeprho.com

Regulatory Compliance: Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate comprehensive impurity profiling data for new drug applications. globalpharmatek.combiomedres.us Adherence to these regulations is essential for drug approval. globalpharmatek.com

Process Optimization: Impurity profiling can reveal the influence of various manufacturing parameters on the formation of impurities. globalpharmatek.com This information is vital for optimizing the synthesis and production processes to minimize the generation of unwanted substances. google.com

Stability Assessment: By identifying potential degradation pathways and products, impurity profiling helps in establishing appropriate storage conditions and determining the shelf life of a drug product. globalpharmatek.com

Analytical Method Validation: The process of impurity profiling aids in the validation of analytical methods used for their detection and quantification, ensuring the accuracy and reliability of these tests. globalpharmatek.com

Overview of Paliperidone (B428) Impurities: Research Landscape and Challenges

Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent. scholarsresearchlibrary.comnih.gov The synthesis and manufacturing of paliperidone can lead to the formation of several process-related impurities and degradation products. google.comscholarsresearchlibrary.com The presence of these impurities can affect the quality and safety of the final drug product, making their identification and control a significant area of research. scholarsresearchlibrary.com

Several impurities have been identified in paliperidone, arising from various stages of its synthesis and degradation. Forced degradation studies, which subject the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis, have been instrumental in identifying potential degradation products. ijper.orgsphinxsai.comsigmaaldrich.com For instance, studies have shown that paliperidone is susceptible to degradation under oxidative and acidic conditions. sphinxsai.comresearchgate.net One notable impurity is 9-oxo-risperidone, also known as the keto impurity, which is formed during the synthesis of paliperidone. google.com

The research landscape for paliperidone impurities focuses on several key areas:

Development of Stability-Indicating Analytical Methods: A significant body of research is dedicated to developing and validating robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to separate and quantify paliperidone from its impurities. ijper.orgsphinxsai.com These methods are crucial for routine quality control and stability testing.

Identification and Characterization: Advanced analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to identify and elucidate the structures of unknown impurities. researchgate.netiajpr.com

Synthesis of Impurity Standards: To accurately quantify impurities, pure reference standards are required. Researchers have worked on the synthesis and characterization of various paliperidone-related substances. scholarsresearchlibrary.comscholarsresearchlibrary.com

Process Improvement: Understanding the origin of impurities allows for the optimization of the manufacturing process to minimize their formation, leading to a purer final product. acs.org

A key challenge in this field is the detection and characterization of impurities present at very low levels. biomedres.us The development of highly sensitive and specific analytical methods is therefore a continuous effort in the pharmaceutical analysis of paliperidone. google.comrjstonline.com

Paliperidone Impurity I

This compound is a known related substance of paliperidone.

| Property | Value |

| Chemical Name | 3-(2-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |

| Molecular Formula | C23H27F2N3O3 |

Structure

3D Structure

属性

CAS 编号 |

2640158-02-5 |

|---|---|

分子式 |

C23H27F2N3O3 |

分子量 |

431.5 g/mol |

IUPAC 名称 |

3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C23H27F2N3O3/c1-14-17(23(31)28-9-2-3-20(29)22(28)26-14)8-12-27-10-6-15(7-11-27)21(30)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,29H,2-3,6-12H2,1H3 |

InChI 键 |

CVLTWEWVHZQBRJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |

产品来源 |

United States |

Mechanistic Pathways of Paliperidone Impurity I Formation

Elucidation of Degradation Pathways Leading to Paliperidone (B428) Impurity I

Forced degradation studies, performed under conditions stipulated by the International Conference on Harmonisation (ICH), reveal the susceptibility of paliperidone to various environmental factors. These studies are instrumental in identifying potential degradants, including Paliperidone Impurity I, and establishing the drug's intrinsic stability profile.

Photolytic Degradation Mechanisms and Kinetics

Exposure to light, particularly UV radiation, is a significant factor in the degradation of paliperidone. nih.gov Studies show that photolysis can be a potent degradation pathway, with one investigation reporting that only 24.64% of the parent drug remained after 24 hours of exposure. nih.govresearchgate.net The kinetics of photodegradation have been shown to follow a first-order reaction model. nih.govresearchgate.netnih.gov

A key study identified a common degradation product, designated as "product I," which formed under both photoacid and photoneutral conditions, indicating that light is a primary driver for its formation. researchgate.net While some studies have found paliperidone to be relatively stable or only undergo minor degradation under specific photolytic conditions, the general consensus points toward significant photosensitivity. sphinxsai.comijper.org The discrepancy in findings often relates to the specific conditions of the experiment, such as the wavelength of light and the medium in which the drug is dissolved. researchgate.netnih.gov For instance, photodegradation was found to be much faster in an aqueous medium compared to methanol (B129727). researchgate.netnih.gov

Oxidative Degradation Mechanisms and Kinetics

Oxidative stress is a direct chemical pathway for the formation of this compound (9-oxo-risperidone), which involves the oxidation of the secondary alcohol group on the paliperidone molecule. google.com Forced degradation studies using various oxidizing agents confirm this susceptibility.

Treatment with 18% hydrogen peroxide resulted in a slow decomposition, with 83.49% of the drug remaining after 72 hours, following first-order kinetics. nih.govresearchgate.net Another study using 1% hydrogen peroxide for 7 hours observed more significant degradation, exceeding 30%. sphinxsai.com However, some research has reported that paliperidone is stable under certain oxidative conditions, highlighting the influence of the specific reagents and conditions used. ijper.org Studies involving stronger oxidizing agents like potassium permanganate (B83412) in an acidic medium have also been conducted to probe the reaction mechanism, identifying several oxidation products. researchgate.netasianpubs.org The prevention of oxidation is a key strategy in synthetic processes to inhibit the formation of the keto impurity. google.com

Hydrolytic Degradation Mechanisms (Acidic and Alkaline)

The stability of paliperidone under hydrolytic conditions varies, with conflicting reports in the literature. Some studies indicate that this compound is not a product of hydrolysis. researchgate.net One investigation found that under acidic and alkaline hydrolytic stress, paliperidone degraded into other products, termed degradants II and III, but not Impurity I. researchgate.net

Conversely, another study explicitly identified the keto impurity as an acid degradation product. researchgate.net The extent of degradation also varies between reports. One study noted 13-15% degradation after refluxing in 0.1 M HCl for three hours and 31-33% degradation in 0.1 M NaOH at room temperature. sphinxsai.com Another found only 6.22% degradation under alkaline conditions (0.1N NaOH at 80°C for 2 hours) and no degradation under acidic conditions (0.1N HCl at 80°C for 2 hours). ijper.org For paliperidone palmitate, degradation was observed in both acidic (~22%) and alkaline (~25%) solutions. jetir.org These differences underscore the sensitivity of hydrolytic pathways to temperature and pH.

Investigation of Process-Related Formation Routes During Paliperidone Synthesis

Beyond degradation, this compound is a well-documented process-related impurity, meaning it is generated during the chemical synthesis of paliperidone. google.comgoogleapis.comgoogle.com Its formation is a critical parameter to control to ensure the purity of the final API. google.com

Identification of Specific Synthetic Steps Contributing to Impurity I Generation

The most common synthetic route to paliperidone involves the condensation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]-pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. google.com this compound (9-oxo-risperidone) is primarily formed during this condensation step. google.comgoogleapis.com The impurity arises from the oxidation of the secondary hydroxyl group of the newly formed paliperidone molecule. google.com

To mitigate the formation of this impurity, process chemistry has evolved. Early methods often involved a separate step after the condensation reaction, where the formed keto impurity was reduced back to paliperidone using a reducing agent like sodium borohydride. googleapis.comnih.gov For example, one process described the level of keto impurity being 1.04% in the reaction mass, which was then treated with a reducing agent to lower the level to 0.09% in the reaction mass and 0.07% in the isolated crude product. google.comgoogleapis.com

More advanced and efficient processes focus on inhibiting the formation of the impurity from the outset. google.com This is achieved by including an inhibiting agent, such as a reducing agent or an antioxidant, in the reaction mixture along with the primary reactants. google.comgoogle.com This in-situ prevention strategy avoids the need for subsequent reduction steps and additional purification, leading to a more efficient synthesis of substantially pure paliperidone. google.comgoogleapis.com Further purification using techniques like recrystallization with a mixture of acetone (B3395972) and aqueous ammonia (B1221849) can also be employed to remove any residual keto impurity. researchgate.net

Theoretical and Computational Approaches to Impurity I Formation Mechanisms

No theoretical or computational studies, such as Density Functional Theory (DFT) calculations or other molecular modeling, focused on the formation mechanism of this compound were found in the available research. mdpi.com Such studies are valuable for understanding reaction thermodynamics and kinetics but appear not to have been published for this specific impurity.

Synthesis and Comprehensive Structural Characterization of Paliperidone Impurity I Reference Standards

Design and Execution of Synthetic Routes for Paliperidone (B428) Impurity I

The preparation of an analytical reference standard for Paliperidone Impurity I is achieved through a targeted synthetic strategy analogous to the manufacturing process of paliperidone itself. The most common and efficient approach involves the N-alkylation of a key piperidine (B6355638) intermediate with a reactive pyrido-pyrimidine precursor. newdrugapprovals.org

The general synthetic design is a convergent synthesis that couples two main fragments:

Fragment A : 3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This is a common intermediate used in the synthesis of paliperidone. newdrugapprovals.orgchemicalbook.com

Fragment B : (2,4-difluorophenyl)(piperidin-4-yl)methanone. This intermediate provides the unique difluorobenzoylpiperidine moiety of the impurity.

The synthesis is executed by condensing Fragment A with Fragment B. The reaction is typically carried out in a suitable organic solvent, such as ethanol (B145695) or methanol (B129727), in the presence of a base to neutralize the hydrochloric acid formed during the reaction. newdrugapprovals.org An inorganic base like sodium carbonate or potassium carbonate is often employed, sometimes with a catalytic amount of potassium iodide to facilitate the substitution. newdrugapprovals.org The reaction mixture is heated to reflux to ensure completion. After the reaction, the crude product is isolated and subjected to purification, typically by recrystallization from an appropriate solvent system like methanol or ethanol, to yield this compound of high purity suitable for use as a reference standard. newdrugapprovals.org

Table 1: Synthetic Route Summary for this compound This table is interactive. Click on the headers to sort.

| Step | Reactant 1 | Reactant 2 | Reagents & Conditions | Product |

|---|

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

The unambiguous confirmation of the chemical structure of the synthesized this compound is accomplished through a combination of modern analytical techniques. These methods provide complementary information regarding the molecule's mass, connectivity, functional groups, and electronic properties. smolecule.comjoac.info

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, it allows for the confident determination of the molecular formula, C₂₃H₂₇F₂N₃O₃. The technique, often coupled with liquid chromatography (LC-HRMS), also provides valuable structural information through the analysis of fragmentation patterns generated via tandem mass spectrometry (MS/MS). The fragmentation of this compound is expected to occur at the labile bonds, primarily the ethyl linker connecting the two main ring systems and cleavage within the piperidine ring.

Table 2: Predicted HRMS Data for this compound This table is interactive. Click on the headers to sort.

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₂₃H₂₈F₂N₃O₃⁺ | 432.2097 | Protonated molecular ion |

| Fragment 1 | C₁₁H₁₄N₂O₃⁺ | 238.0975 | Pyrido-pyrimidine moiety after cleavage of the ethyl linker |

| Fragment 2 | C₁₂H₁₄F₂NO⁺ | 242.1038 | (2,4-difluorobenzoyl)piperidine fragment |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC, is employed to assign every proton and carbon atom in the structure of this compound. joac.info

The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the difluorophenyl ring, the aliphatic protons of the piperidine and tetrahydropyridopyrimidine systems, and the methyl group. The ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons (ketone and lactam), the aromatic carbons (including those bonded to fluorine), and the various aliphatic carbons. 2D NMR experiments are then used to establish connectivity between protons (COSY) and between protons and carbons (HSQC for direct C-H bonds, HMBC for long-range C-H correlations), which pieces the structural puzzle together unequivocally. joac.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is interactive. Click on the headers to sort.

| Moiety | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyrido-pyrimidine | CH₃ | ~2.2 | ~15 |

| Pyrido-pyrimidine | Aliphatic CH, CH₂ | 1.8 - 4.0 | 20 - 70 |

| Pyrido-pyrimidine | C=C | - | ~110, ~150 |

| Pyrido-pyrimidine | C=O (Lactam) | - | ~165 |

| Piperidine | Aliphatic CH, CH₂ | 2.0 - 3.5 | 30 - 55 |

| Difluorobenzoyl | Aromatic CH | 7.0 - 7.8 | 105 - 135 (with C-F coupling) |

| Difluorobenzoyl | C-F | - | ~160 - 165 (with C-F coupling) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. joac.info These include the hydroxyl (-OH) stretch, the carbonyl (C=O) stretches for both the ketone and the lactam, C-F stretches, and aromatic C=C bending vibrations.

Table 4: Key IR Absorption Bands for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3500 (broad) |

| Amide/Lactam (C=O) | Stretching | 1640 - 1680 |

| Ketone (C=O) | Stretching | 1680 - 1700 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aryl-Fluoride (C-F) | Stretching | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule's chromophores. For this compound, the main chromophoric systems are the 2,4-difluorobenzoyl group and the enone system within the pyrido[1,2-a]pyrimidin-4-one moiety. The UV spectrum, typically recorded in a solvent like methanol or acetonitrile, is expected to show absorption maxima (λmax) characteristic of these systems. The spectrum would be similar to that of paliperidone, which shows absorption maxima around 238 nm and 278 nm, due to the shared pyrido-pyrimidine structure. oup.comijpbs.com

Purity Assessment Techniques for Synthesized this compound Reference Materials

The suitability of synthesized this compound as a reference standard depends critically on its purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of pharmaceutical compounds and their impurities. google.comrjstonline.com

A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed and validated for this purpose. oup.com The method must be able to separate this compound from the parent drug (paliperidone), other related impurities, and synthetic intermediates. Purity is determined by calculating the area percentage of the main peak in the chromatogram. google.com For a reference standard, the purity should typically be 95% or higher. Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is linear, precise, accurate, specific, and robust. oup.comresearchgate.net

Table 5: Typical HPLC Parameters for Purity Assessment This table is interactive. Click on the headers to sort.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 100 x 2.1 mm, 1.7 µm oup.com | Provides separation based on hydrophobicity. |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (pH 2.0) oup.com | Aqueous buffer for controlling ionization. |

| Mobile Phase B | Acetonitrile/Water (90:10) oup.com | Organic modifier to elute compounds. |

| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities. |

| Flow Rate | 0.45 mL/min oup.com | Controls retention time and resolution. |

| Detection | UV at 238 nm oup.com or 275-280 nm ijpbs.com | Monitors the eluting compounds based on UV absorbance. |

| Column Temp. | 25 °C oup.com | Ensures reproducible retention times. |

Development and Validation of Advanced Analytical Methods for Paliperidone Impurity I

Chromatographic Separation Techniques for Impurity I Quantification

Chromatographic techniques form the cornerstone of impurity analysis in the pharmaceutical industry, offering high-resolution separation of the main API from its related substances. The choice of technique depends on the physicochemical properties of the impurity and the analytical objective.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most widely employed technique for the analysis of paliperidone (B428) and its impurities. researchgate.netsemanticscholar.orgrjstonline.com Method development focuses on achieving optimal separation between paliperidone, Impurity I, and other related substances. ijpbs.com

Key parameters in HPLC method development include the selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength. C18 columns are commonly used as the stationary phase for the separation of paliperidone and its impurities. researchgate.netrasayanjournal.co.in The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727). researchgate.netsphinxsai.com For instance, a mixture of ammonium acetate buffer and acetonitrile is often used. rasayanjournal.co.in Optimization involves adjusting the pH of the buffer and the ratio of the organic modifier to achieve the desired resolution and peak shape. sphinxsai.com One method utilized a mobile phase of 0.05 M KH2PO4 buffer (pH 6.0) and acetonitrile in a 30:70 v/v ratio. sphinxsai.com The detection wavelength is selected based on the UV absorbance maxima of the compounds; for paliperidone and its impurities, wavelengths around 230 nm, 235 nm, or 275 nm are frequently used. researchgate.netijpbs.comrasayanjournal.co.in Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. rasayanjournal.co.in

Table 1: Example HPLC Method Parameters for Paliperidone Impurity Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | Thermosil Symmetry C18 (100 x 4.6 mm, 5 µm) rasayanjournal.co.in | C18 (250 x 4.6 mm, 5 µm) researchgate.net | Zorbax SB C18 (100 x 4.6 mm, 3.5 µm) ijpbs.com |

| Mobile Phase | Ammonium acetate buffer (pH 4.0) and Acetonitrile (50:50 v/v) rasayanjournal.co.in | Methanol and Acetonitrile (40:60 v/v) researchgate.net | Tetrabutyl ammonium hydrogen sulphate (TBAHS) buffer and Acetonitrile (90:10 v/v) ijpbs.com |

| Flow Rate | 0.8 mL/min rasayanjournal.co.in | 1.0 mL/min researchgate.net | 1.0 mL/min ijpbs.com |

| Detection Wavelength | 275 nm rasayanjournal.co.in | 235 nm researchgate.net | 275 nm ijpbs.com |

| Column Temperature | Ambient | 25°C researchgate.net | 40°C ijpbs.com |

| Retention Time (RT) of Paliperidone | 2.458 min rasayanjournal.co.in | 3.00 min researchgate.net | 6.5 min ijpbs.com |

| Retention Time (RT) of Impurity I | Not specified | Not specified | 9.7 min ijpbs.com |

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles, which operate at higher pressures to provide significant advantages over traditional HPLC. japsonline.com This technique offers a dramatic increase in resolution, sensitivity, and, most notably, the speed of analysis. japsonline.com For the analysis of Paliperidone Impurity I, UHPLC methods can reduce run times from over an hour to just a few minutes, significantly improving throughput in quality control environments. japsonline.comoup.com

The development of a rapid, stability-indicating UHPLC method for paliperidone palmitate and its degradation products, including paliperidone itself, was achieved on an Acquity BEH C18 column (50 mm × 2.1 mm, 1.7 µm). japsonline.com The separation was completed in just 2.5 minutes using an isocratic mobile phase of ammonium acetate buffer and acetonitrile (10:90 v/v) at a flow rate of 0.6 mL/min. japsonline.com The enhanced efficiency of UHPLC columns allows for better separation of closely eluting peaks, which is crucial for accurately quantifying impurities that might otherwise co-elute with the main peak or other impurities. japsonline.comoup.com

Table 2: Comparison of HPLC and UHPLC for Paliperidone Analysis

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3-5 µm | < 2 µm japsonline.com |

| Column Dimensions | e.g., 250 x 4.6 mm researchgate.net | e.g., 50 x 2.1 mm japsonline.com |

| Analysis Time | Often > 20 minutes ijpbs.com | As low as 2.5 minutes japsonline.com |

| Resolution | Good | Excellent, improved separation of closely eluting peaks japsonline.com |

| System Pressure | Lower | Higher |

| Solvent Consumption | Higher | Lower |

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents, which may be present in the paliperidone API from the manufacturing process. researchgate.netrsisinternational.orgispub.com While Impurity I itself is typically non-volatile and analyzed by LC, GC is essential for a complete impurity profile of the drug substance. According to Good Manufacturing Practices, monitoring residual solvents is mandatory for the release of all APIs. researchgate.net

The analysis is commonly performed using a static headspace (HS) sampler coupled with a GC system and a Flame Ionization Detector (FID). researchgate.netispub.com The HS-GC technique is suitable for determining residual solvents like ethanol (B145695), tetrahydrofuran, and toluene. researchgate.net Method development involves optimizing the sample solvent (e.g., a water-dimethylformamide mixture), incubation temperature, and chromatographic conditions to ensure good sensitivity and recovery. researchgate.net The separation is typically achieved on a capillary column, such as a BP 624, with nitrogen as the carrier gas. ispub.com

Supercritical Fluid Chromatography (SFC) serves as a powerful orthogonal technique to reversed-phase HPLC. agilent.comsepscience.com Orthogonal methods use different separation mechanisms, increasing the probability of detecting impurities that may not be separated by the primary method. agilent.comsepscience.com While RP-HPLC separates compounds primarily based on hydrophobicity, SFC typically uses polar stationary phases (like silica) with a mobile phase of supercritical carbon dioxide and an organic modifier (like methanol). sepscience.comnih.gov This results in a separation mechanism similar to normal-phase chromatography.

This difference in selectivity is valuable for resolving co-eluting peaks. agilent.com An impurity that co-elutes with paliperidone in an HPLC analysis may be well-separated using an SFC method. agilent.com Modern SFC systems can achieve the sensitivity required for trace-level impurity analysis (e.g., 0.05% level) and offer faster analysis times and reduced organic solvent consumption compared to HPLC. nih.gov The Agilent 1260 Infinity II SFC/UHPLC Hybrid System, for example, allows for seamless switching between UHPLC and SFC modes to analyze samples under orthogonal conditions. agilent.com

Capillary Electrophoresis (CE) is another high-resolution separation technique that offers a different selectivity compared to HPLC and is thus considered an advantageous orthogonal method. nih.govnih.gov Separation in CE is based on the differential migration of charged species in an electric field, which depends on the molecule's charge-to-size ratio. nih.govresearchgate.net This makes CE particularly suitable for the analysis of polar and charged impurities.

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied for impurity profiling. nih.govresearchgate.net The technique is known for its high efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov For specialized separations where HPLC methods may fail to resolve certain impurities, CE provides a valuable alternative for ensuring the comprehensive purity assessment of paliperidone. nih.gov

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

For a comprehensive impurity profile, separation techniques are often coupled with powerful detection technologies, a practice known as "hyphenation." ajrconline.orgijfmr.com These hyphenated techniques are essential not only for quantifying impurities but also for their structural elucidation and identification. rsisinternational.org

The most powerful and widely used hyphenated technique for impurity profiling is Liquid Chromatography-Mass Spectrometry (LC-MS). rsisinternational.orgijsdr.org By coupling HPLC or UHPLC with a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of an impurity as it elutes from the column. nih.gov This information is critical for identifying known impurities by comparing their mass to a database and for proposing structures for unknown impurities. researchgate.netresearchgate.net

Techniques like LC-MS/MS (tandem mass spectrometry) can provide further structural information through controlled fragmentation of the impurity's molecular ion. researchgate.net The resulting fragmentation pattern serves as a fingerprint for the molecule, aiding in its unambiguous identification. nih.gov Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for identifying volatile and semi-volatile impurities. rsisinternational.orgthermofisher.com The combination of chromatographic retention time with mass spectral data provides a high degree of confidence in impurity identification, which is a regulatory requirement for impurities present above a certain threshold. ajrconline.orgijsdr.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Integration

The integration of liquid chromatography with mass spectrometry serves as a powerful tool for the identification and characterization of pharmaceutical impurities. kuleuven.be For this compound, reverse phase liquid chromatography is frequently coupled with mass spectrometry (LC-MS) to achieve separation and detection. joac.info Methods have been developed that successfully separate Impurity I from the main Paliperidone peak and other process-related impurities. joac.infoijpbs.com

Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, making it suitable for analyzing impurities at trace levels. kuleuven.benih.gov The fragmentation patterns generated in MS/MS analysis offer structural information that aids in the definitive identification of the impurity. kuleuven.be High-Resolution Mass Spectrometry (HRMS) further refines this identification by providing highly accurate mass measurements. joac.info This precision allows for the determination of the elemental composition of this compound, which, combined with fragmentation data, enables confident structural elucidation. joac.infonih.gov In the analysis of Paliperidone Palmitate, for instance, LC-MS techniques were employed to evaluate the impurity profile, where four distinct process-related impurities were successfully separated and identified. joac.info

LC-NMR Coupling for Online Structural Information

For unambiguous structure determination without the need for time-consuming isolation, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a highly valuable technique. nih.gov This hyphenated method provides detailed structural information online as the impurity elutes from the chromatography column. nih.gov

The characterization of Paliperidone impurities has been accomplished using a suite of advanced spectroscopic techniques, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. joac.infomagritek.com While often performed on isolated impurities, the principles of LC-NMR allow this data to be acquired in a continuous-flow manner. This approach provides direct evidence of the molecular structure of this compound, confirming its identity by revealing proton and carbon environments and their connectivity. joac.infomagritek.com The combination of complementary data from LC-MS and LC-NMR provides a comprehensive characterization, leading to a rapid and confident online structure determination of impurities. nih.govmdpi.com

Rigorous Method Validation Parameters for Impurity I Quantification

To ensure that an analytical method is suitable for its intended purpose of quantifying this compound, it must undergo rigorous validation in accordance with International Conference on Harmonisation (ICH) guidelines. japsonline.comijper.org This process establishes the performance characteristics of the method and demonstrates its reliability, accuracy, and precision.

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. ijpbs.com For this compound, specificity is typically established through forced degradation studies. ijper.orgresearchgate.net

In these studies, the drug substance is exposed to harsh conditions, including acid and base hydrolysis, oxidation, heat, and photolytic stress, to intentionally generate degradation products. ijper.orgresearchgate.netresearchgate.net The analytical method must demonstrate that the peak corresponding to this compound is well-resolved from the peaks of the parent drug and any products formed during these stress tests. ijper.orgresearchgate.net Successful separation confirms that there is no interference, ensuring that the method is stability-indicating and specific for the quantification of Impurity I. ijpbs.comresearchgate.net

Linearity, Range, and Accuracy Assessments

Linearity and Range The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. japsonline.com For impurity quantification, the linear range is typically established from the limit of quantitation (LOQ) to at least 150% of the impurity's specification limit. jocpr.com The relationship between concentration and analytical response (e.g., peak area) is evaluated using linear regression analysis. A correlation coefficient (R²) value of greater than 0.999 is generally considered evidence of a strong linear relationship. ijper.orgresearchgate.net

Accuracy Accuracy reflects the closeness of the test results to the true value. japsonline.com It is assessed by spiking a sample matrix with known amounts of Impurity I at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). jocpr.com The percentage recovery is then calculated. Methods for Paliperidone impurities have demonstrated excellent accuracy, with recovery values typically falling within the acceptable range of 93% to 105%. jocpr.com

| Validation Parameter | Typical Finding | Acceptance Criterion |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | > 0.999 | ≥ 0.999 |

| Range | LOQ to 150% of specification limit | Demonstrated over a suitable range |

| Accuracy (% Recovery) | 93% - 105% | Typically 80% - 120% for impurities |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations for Trace Analysis

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For impurities, which are present at very low levels, these parameters are crucial. The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. ijper.org

These limits are often determined based on the signal-to-noise ratio of the chromatographic peak, where a ratio of 3:1 is common for LOD and 10:1 for LOQ. jocpr.com For methods analyzing Paliperidone impurities, the LOQ is often established at very low levels, demonstrating the high sensitivity required for trace analysis. jocpr.comresearchgate.net

| Parameter | Reported Value |

|---|---|

| Limit of Detection (LOD) | < 0.007% |

| Limit of Quantitation (LOQ) | < 0.012% |

Data based on studies of common impurities of Paliperidone. jocpr.com

Precision (Repeatability and Intermediate Precision) Evaluations

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time under the same operating conditions. ijper.org It involves multiple measurements of the same sample by the same analyst on the same day.

Intermediate Precision (Inter-day Precision/Ruggedness): This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. ijpbs.comijper.org

For both repeatability and intermediate precision, the results are expressed as the Relative Standard Deviation (%RSD) of a series of measurements. A low %RSD, typically less than 2%, indicates that the method is precise. ijper.org For impurity analysis at the LOQ level, a higher %RSD of not more than 5% may be acceptable. jocpr.com

| Precision Level | Parameter Measured | Typical Acceptance Criterion (%RSD) |

|---|---|---|

| Repeatability (Intra-day) | %RSD of peak areas | < 2% |

| Intermediate Precision (Inter-day) | %RSD of peak areas | < 2% |

| Precision at LOQ | %RSD of peak areas | < 5% |

Impurity Profiling and Stability Research of Paliperidone Drug Substance Focused on Impurity I

Design and Implementation of Forced Degradation Studies for Paliperidone (B428)

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance. These studies involve subjecting the API to conditions more severe than accelerated stability testing to predict its degradation pathways and to develop stability-indicating analytical methods. For Paliperidone, forced degradation studies have been conducted as per the International Conference on Harmonization (ICH) guideline Q1A (R2), encompassing a range of stress conditions. semanticscholar.orgresearchgate.net

Paliperidone has been found to be susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis, while showing relative stability under dry heat conditions. researchgate.netpharmaffiliates.com

Hydrolysis: Studies have shown that Paliperidone degrades under both acidic and alkaline hydrolytic conditions. semanticscholar.orgresearchgate.net Treatment with acids (e.g., 0.5 N HCl) and bases (e.g., 0.5 N NaOH) at elevated temperatures leads to the formation of specific degradation products. japsonline.comresearchgate.net

Oxidation: Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), results in the degradation of Paliperidone. researchgate.netnih.gov Significant degradation has been observed upon exposure to 3% H₂O₂, leading to the formation of impurities such as the N-Oxide. japsonline.com One study noted that after 72 hours of exposure to 18% H₂O₂, the remaining drug content was 83.49%, indicating a slow decomposition process under these specific conditions. researchgate.netnih.gov

Photolysis: Exposure to light is a significant factor in the degradation of Paliperidone. researchgate.netnih.gov Photolytic studies, conducted by exposing the drug to sunlight or UV light (e.g., 1.2 million lux hours), have demonstrated substantial degradation. researchgate.netjapsonline.com In one study, photolysis was identified as a strong degradation factor, with only 24.64% of the drug remaining after 24 hours of exposure. researchgate.netnih.gov A specific degradation product, designated as product I , has been reported to form under photoacid and photoneutral conditions. semanticscholar.orgresearchgate.net

Thermal Stress: Paliperidone generally exhibits stability under dry heat thermal stress. researchgate.netpharmaffiliates.com However, thermal degradation can occur, and its kinetics have been studied alongside other stress conditions. japsonline.comnih.gov

The findings from these controlled stress studies are crucial for identifying potential degradation products, including Impurity I, and for establishing appropriate handling and storage conditions for the drug substance and its formulations.

Table 1: Summary of Forced Degradation Studies on Paliperidone

This table is interactive. Click on the headers to sort the data.

| Stress Condition | Agent/Method | Observed Outcome | Key Degradants Mentioned | Citations |

| Hydrolysis (Acidic) | 0.5 N HCl, 60 °C | Degradation observed | Degradation Products II and III | semanticscholar.orgresearchgate.netjapsonline.comresearchgate.net |

| Hydrolysis (Alkaline) | 0.5 N NaOH, 60 °C | Degradation observed | Degradation Products II and III | semanticscholar.orgresearchgate.netjapsonline.com |

| Oxidation | 3% - 18% H₂O₂ | Significant degradation | N-Oxide | researchgate.netjapsonline.comnih.gov |

| Photolysis | Sunlight / UV Light | Strong degradation | Product I (Impurity I), N-Oxide | semanticscholar.orgresearchgate.netresearchgate.netnih.gov |

| Thermal | Dry Heat, 60 °C | Generally stable, slow decomposition | - | researchgate.netjapsonline.comnih.gov |

Understanding the kinetics of degradation is essential for predicting the shelf-life of a drug product and for controlling the levels of impurities. Studies investigating the decomposition kinetics of Paliperidone have found that degradation under oxidative, thermal, and photolytic conditions follows first-order reactions. researchgate.netnih.gov This kinetic model implies that the rate of degradation is directly proportional to the concentration of the drug. Consequently, the rate of formation of degradation products, such as Impurity I which is known to form under photolytic stress, can also be modeled to predict its concentration over time under specific storage conditions. semanticscholar.orgresearchgate.net

Quantitative Impurity Profiling in Paliperidone Batches from Different Synthetic Processes

The impurity profile of an API can vary depending on the synthetic route employed in its manufacture. Different processes may introduce unique starting materials, intermediates, and reagents, leading to a distinct set of process-related impurities in the final product. Research has identified several process-related impurities in Paliperidone, sometimes designated as Imp-A through Imp-E. researchgate.net

Notably, some of these process-related impurities have also been identified as degradation products. researchgate.net For instance, certain impurities found in manufactured batches are identical to those formed during forced degradation studies. This overlap underscores the importance of a comprehensive analytical approach that can distinguish and quantify both types of impurities. While the literature describes the development of stability-indicating methods capable of separating Paliperidone from its process-related impurities and degradation products, specific quantitative data for Impurity I across a wide range of batches from different synthetic origins is not extensively published. researchgate.netresearchgate.net However, the development of such methods is a prerequisite for setting appropriate specifications for the drug substance and ensuring batch-to-batch consistency.

Table 2: Known Impurities of Paliperidone

This table provides examples of identified impurities and is not exhaustive.

| Impurity Name/Designation | Type | Notes |

| Impurity I (Product I) | Degradation | Forms under photolytic conditions. semanticscholar.orgresearchgate.net |

| Paliperidone N-Oxide | Degradation | Forms under oxidative conditions. japsonline.com |

| Impurity C | Process-related & Degradation | Identified as both a process and degradation impurity. researchgate.net |

| Impurity D | Process-related & Degradation | Identified as both a process and degradation impurity. researchgate.net |

| Keto Impurity | Process-related | Identified in bulk drug substance. researchgate.net |

| Impurities A, B, E | Process-related | Detected in test samples of Paliperidone. researchgate.net |

Influence of Excipients and Packaging Materials on Impurity I Generation in Formulations

Excipients are integral components of pharmaceutical formulations, but they can also be a source of reactive impurities that may compromise the stability of the API. Trace amounts of reactive species such as aldehydes, hydroperoxides, and heavy metals within excipients can potentially interact with the drug substance, leading to degradation and the formation of impurities. researchgate.net For example, oxidative degradation of a drug can be accelerated by the presence of hydroperoxides in excipients. researchgate.net

While specific studies detailing the direct role of common pharmaceutical excipients or packaging materials in the generation of Paliperidone Impurity I are limited, general compatibility studies have been performed. Physico-chemical characterization using techniques like FTIR, DSC, and SEM has shown Paliperidone to be compatible with excipients such as HPMC, lactose, and microcrystalline cellulose, indicating no immediate chemical interactions. semanticscholar.org However, the long-term potential for excipient-derived impurities to influence the degradation pathways of Paliperidone, including the formation of Impurity I, necessitates careful selection and quality control of all formulation components. Packaging materials that offer protection from light and moisture are crucial to mitigate photolytic and hydrolytic degradation pathways. researchgate.net

Strategies for Control and Mitigation of Paliperidone Impurity I in Pharmaceutical Processes

Process Optimization in Paliperidone (B428) Synthesis for Impurity I Minimization

A primary strategy to control Paliperidone Impurity I is through the optimization of the synthesis process. This involves a multi-faceted approach, from the selection of raw materials to the refinement of reaction conditions and purification techniques.

The quality of starting materials and reagents plays a foundational role in minimizing the formation of Impurity I. The synthesis of paliperidone often involves the N-alkylation of 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one. researchgate.net

Key considerations in the selection of starting materials and reagents include:

Purity of Reactants: Utilizing highly pure starting materials is crucial to prevent the introduction of precursors that could lead to the formation of Impurity I or other undesired byproducts. For instance, impurities in the chloroethyl intermediate could potentially react to form related impurities.

Reagent Selection: The choice of base and solvent can significantly influence the reaction pathway and impurity profile. A study demonstrated an efficient synthesis using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst and diisopropylamine as a base in methanol (B129727), achieving high yield and purity. researchgate.net The selection of a suitable reducing agent is also critical, as some processes involve the reduction of the keto impurity to paliperidone. google.com Sodium borohydride has been effectively used for this purpose. google.comgoogleapis.com

Table 1: Impact of Starting Material and Reagent Selection on Impurity Profile

| Parameter | Selection | Rationale for Impurity I Minimization |

| Starting Material Purity | High Purity (>99%) | Reduces the presence of precursors that can lead to side reactions and impurity formation. |

| Base | Diisopropylamine | Optimizes the N-alkylation reaction, potentially reducing the formation of byproducts. researchgate.net |

| Catalyst | 1,8-diazabicycloundec-7-ene (DBU) | Facilitates an efficient N-alkylation reaction, leading to higher yields of the desired product. researchgate.net |

| Reducing Agent | Sodium Borohydride | Effectively converts any formed 9-oxo-risperidone (Impurity I) back to paliperidone. google.comgoogleapis.com |

| Solvent | Methanol | Provides a suitable medium for the N-alkylation reaction, contributing to a cleaner reaction profile. researchgate.net |

Careful control of reaction parameters is paramount in directing the synthesis towards the desired product and away from impurity formation.

Temperature: The reaction temperature must be carefully controlled to ensure the desired reaction rate without promoting degradation or side reactions that could lead to the formation of Impurity I.

pH: Maintaining the optimal pH of the reaction medium is critical. For instance, one process for paliperidone preparation specifies a pH range of 6 to 14 in an organic solvent and water mixture. google.com The pH can influence the reactivity of the starting materials and the stability of the product.

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials while minimizing the time for potential side reactions or degradation to occur. Monitoring the reaction progress is essential to determine the optimal endpoint.

Pressure: While not always a critical parameter for this specific synthesis, in some cases, pressure can influence reaction kinetics and selectivity.

Table 2: Optimized Reaction Parameters for Paliperidone Synthesis

| Parameter | Optimized Range/Value | Impact on Impurity I Minimization |

| Temperature | Specific to the chosen synthetic route | Prevents thermal degradation and minimizes side reactions. |

| pH | 6-14 | Controls the reactivity of functional groups and can suppress the formation of certain impurities. google.com |

| Reaction Time | Monitored for reaction completion | Avoids prolonged exposure to reaction conditions that could lead to byproduct formation. |

Even with an optimized synthesis, some level of Impurity I may still be present. Therefore, effective purification and isolation techniques are crucial for achieving the required purity of the final API.

Commonly employed techniques include:

Crystallization: This is a powerful technique for purifying paliperidone and removing Impurity I. The choice of solvent is critical for effective purification. Solvents such as methanol, ethanol (B145695), isopropyl alcohol, acetone (B3395972), and mixtures with water have been used. googleapis.comgoogle.com One method involves crystallization in the presence of activated charcoal with a neutral pH to further reduce impurities. google.com

Slurrying: Slurrying the crude paliperidone in a suitable organic solvent can also be an effective purification method. googleapis.com

Chromatography: While column chromatography can be used for purification, it is often less desirable for large-scale industrial processes due to cost and complexity. google.comgoogleapis.com However, it can be a valuable tool during process development and for isolating reference standards of impurities.

Salt Formation: Another purification strategy involves the formation of a paliperidone salt, which can then be isolated and converted back to the pure free base. google.com This can be an effective way to remove impurities that have different solubility properties than the desired salt.

One study describes a purification process that involves suspending paliperidone in a mixture of acetone and aqueous ammonia (B1221849) at 50-54°C to remove any remaining keto impurity. researchgate.net Another approach involves dissolving paliperidone in a chlorinated solvent, concentrating the solution, and then isolating the pure product using a suitable solvent like methanol. googleapis.com

Application of Process Analytical Technology (PAT) for In-Process Impurity I Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.com The goal of PAT is to ensure final product quality by building it into the process from the start. mt.com

For this compound, PAT can be implemented to monitor its formation in real-time or near real-time during the synthesis process. This allows for immediate adjustments to be made to the process parameters if the impurity levels start to exceed predefined limits.

Potential PAT tools for monitoring Impurity I include:

High-Performance Liquid Chromatography (HPLC): Online or at-line HPLC systems can be used to monitor the reaction mixture for the presence of Impurity I. mt.com Stability-indicating HPLC methods have been developed that can effectively separate paliperidone from its impurities, including Impurity I. pharmacompass.com

Spectroscopic Techniques (e.g., NIR, Raman): These techniques can provide real-time information about the chemical composition of the reaction mixture. By developing a calibration model, it may be possible to correlate the spectral data with the concentration of Impurity I.

The implementation of PAT provides a deeper understanding of the process and enables a more proactive approach to impurity control, moving away from reliance solely on end-product testing. nih.gov

Theoretical Approaches to Impurity Purge and Fate Studies

In addition to experimental process optimization, theoretical approaches can be employed to predict and understand the fate and purge of impurities like this compound throughout the manufacturing process.

Fate and Purge Studies: These studies are designed to track the generation and removal of impurities from one synthetic step to the next. registech.com By understanding where an impurity is formed and how effectively it is removed in subsequent steps, a robust control strategy can be developed. registech.com

Theoretical Purge Factor Determination: This is a risk-based approach that uses the physicochemical properties of the impurity and the conditions of the process steps (e.g., solubility, volatility, reactivity) to calculate a theoretical purge factor. This factor represents the expected reduction of the impurity at each step. This approach can be particularly useful for potentially mutagenic impurities where control to very low levels is required. semanticscholar.orgresearchgate.net

Software tools are available that can assist in mapping synthetic routes, tracking impurities, and calculating carryover values, thereby facilitating a more systematic and data-driven approach to impurity control. acdlabs.com These theoretical assessments, when combined with experimental data, provide a comprehensive understanding of impurity behavior and support the justification for the control strategy to regulatory authorities. semanticscholar.orgacdlabs.com

Regulatory and Quality Assurance Science Driving Paliperidone Impurity I Research

Academic Interpretation and Application of ICH Guidelines (Q3A/B, Q1A/B, M7) in Impurity Research

The foundation of impurity research for Paliperidone (B428), including its specific impurity, Paliperidone Impurity I, is firmly rooted in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines provide a framework for ensuring the quality, safety, and efficacy of drug substances and products.

ICH Q3A/B: Impurities in New Drug Substances and Products

The ICH Q3A(R2) and Q3B(R2) guidelines are pivotal in the management of impurities in new drug substances and drug products, respectively. europa.euich.org For this compound, these guidelines mandate a systematic approach to its identification, reporting, and qualification. The process begins with the identification of potential and actual impurities that may arise during the synthesis, purification, and storage of paliperidone. ich.org The guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. europa.euich.org

For instance, if an impurity like this compound is present above the identification threshold, its structure must be elucidated. ich.org If it exceeds the qualification threshold, its biological safety must be established through appropriate studies. europa.euich.org Impurities that are also significant metabolites in animal or human studies are generally considered qualified. ich.org Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) expect adherence to these guidelines, requiring that impurity levels be controlled within justified limits. veeprho.comhres.ca

A critical aspect of applying Q3A/B is the development of a comprehensive impurity profile for paliperidone. This involves using validated analytical procedures to detect and quantify impurities in each batch of the drug substance. ich.org The reporting of impurity levels must be numerical and precise. ich.org

Interactive Data Table: ICH Q3A/B Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Note: This table provides a simplified representation of the thresholds outlined in ICH Q3A/B. The actual application may involve more detailed considerations.

ICH Q1A/B: Stability Testing

The ICH Q1A(R2) guideline, along with Q1B on photostability, dictates the stability testing requirements for new drug substances and products. ich.org These guidelines are essential for understanding how the quality of paliperidone and the profile of its impurities, such as this compound, change over time under the influence of environmental factors like temperature, humidity, and light. ich.org

Forced degradation studies are a key component of this process. ich.orgresearchgate.net Paliperidone is subjected to stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress) to identify likely degradation products and establish degradation pathways. ich.orgresearchgate.netjocpr.com This information is crucial for developing and validating stability-indicating analytical methods capable of separating degradation products from the active pharmaceutical ingredient (API) and other impurities. jocpr.comijper.org The stability data generated are used to establish a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions. ich.org

ICH M7: Mutagenic Impurities

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. fda.govtapi.com This guideline is particularly relevant if this compound is suspected or found to be mutagenic. The focus of M7 is on controlling impurities that can cause DNA damage, even at very low levels. tapi.com

The M7 guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure for a genotoxic impurity that is considered to pose a negligible carcinogenic risk. tapi.comresearchgate.net The guideline outlines a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities. tapi.com This often involves a (Q)SAR (Quantitative Structure-Activity Relationship) assessment to predict mutagenic potential. efpia.eu If a structural alert for mutagenicity is identified, further testing, such as a bacterial reverse mutation (Ames) test, may be required. efpia.eu The results of this assessment dictate the necessary control strategies to ensure the impurity level remains below the acceptable limit. tapi.com FDA documents have referenced the application of ICH M7 principles in setting limits for mutagenic impurities in paliperidone palmitate. fda.govfda.gov

Research Methodologies for Impurity Risk Assessment and Control Strategy Justification

The risk assessment and control of this compound are guided by a scientific and risk-based approach, as emphasized by regulatory expectations. nih.gov This involves a thorough understanding of the manufacturing process and the potential sources of the impurity.

Impurity Risk Assessment

A comprehensive risk assessment for this compound begins with identifying its potential sources. These can include:

Process-Related Impurities: Arising from the synthetic route, such as unreacted starting materials, intermediates, or by-products. veeprho.combaertschiconsulting.com

Degradation Products: Formed during manufacturing or storage due to factors like heat, light, or hydrolysis. veeprho.comresearchgate.net

The risk associated with the impurity is then evaluated based on its potential to affect the safety and efficacy of the drug product. nih.gov For potentially genotoxic impurities, this involves a rigorous assessment as per ICH M7 guidelines. tapi.com Changes in the manufacturing process, such as a new supplier of a reagent, necessitate a re-evaluation of the impurity profile and potential risks. baertschiconsulting.com

Control Strategy Justification

Key elements of a control strategy include:

Specification Limits: Setting acceptable limits for the impurity in the drug substance and/or drug product specifications. These limits are justified based on safety data and process capability. nih.gov

In-Process Controls: Implementing controls at critical steps of the manufacturing process to minimize the formation of the impurity. baertschiconsulting.com

Analytical Testing: Utilizing validated analytical methods for routine monitoring of the impurity. baertschiconsulting.com

Stability Monitoring: Including the impurity in the stability testing program to ensure it remains within acceptable limits throughout the shelf life of the product. nih.gov

The justification for the control strategy should be well-documented and supported by data from process development, characterization studies, and stability studies. nih.gov

Interactive Data Table: Elements of a Control Strategy for this compound

| Control Element | Description | Justification Basis |

| Specification | Establishes the maximum acceptable level of this compound in the final drug substance and/or product. | Based on qualification studies (safety data) and process capability analysis. |

| Process Controls | Implemented during manufacturing to prevent or minimize the formation of the impurity. | Understanding of the formation mechanism and identification of critical process parameters. |

| Analytical Methods | Validated procedures for the accurate and precise measurement of the impurity. | Method validation data demonstrating specificity, linearity, accuracy, precision, and robustness. |

| Stability Program | Monitors the levels of the impurity over time under defined storage conditions. | To ensure the impurity remains within the specification limits throughout the product's shelf life. |

Advancements in Impurity Research Methodologies to Meet Evolving Regulatory Expectations

The field of pharmaceutical impurity analysis is continuously evolving, driven by the need to meet increasingly stringent regulatory expectations and to ensure patient safety. nih.govzamann-pharma.com These advancements have a direct impact on the research and control of impurities like this compound.

Advanced Analytical Techniques

Modern analytical techniques offer enhanced sensitivity, specificity, and efficiency in detecting and characterizing impurities. labroots.combiomedres.us Key advancements include:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorses of impurity analysis, providing robust separation and quantification of impurities. biomedres.usijpsjournal.com UHPLC offers higher resolution and faster analysis times compared to traditional HPLC. ijpsjournal.com

Hyphenated Techniques: The coupling of chromatographic techniques with mass spectrometry (MS) has revolutionized impurity identification. nih.govbiomedres.us

LC-MS and GC-MS: These techniques provide both separation and mass information, enabling the precise identification of unknown impurities even at trace levels. ijpsjournal.comnih.gov

LC-NMR and LC-NMR-MS: These provide detailed structural information, which is invaluable for the definitive characterization of impurities. nih.gov

Advanced Detectors: Innovations in detector technology, such as Diode-Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD), enhance the ability to detect a wider range of impurities. ijpsjournal.com

Meeting Evolving Regulatory Expectations

Regulatory agencies are increasingly emphasizing a risk-based approach to quality and safety. zamann-pharma.com This requires pharmaceutical manufacturers to have a deep understanding of their products and processes. v-comply.com Advancements in analytical methodologies are crucial for meeting these expectations by enabling:

More comprehensive impurity profiling: The ability to detect and identify impurities at lower levels provides a more complete picture of the impurity profile. biomedres.us

Better process understanding: Detailed impurity analysis can provide insights into the formation of impurities, leading to improved process control. baertschiconsulting.com

Enhanced risk assessment: Accurate identification and quantification of impurities are essential for a robust risk assessment. nih.gov

Real-time monitoring: The integration of technologies like inline HPLC allows for real-time monitoring of critical quality attributes during manufacturing. ijpsjournal.com

AI and Machine Learning: The application of artificial intelligence and machine learning is an emerging trend that can help analyze large datasets and identify potential risks that might be missed by traditional methods. labroots.comv-comply.com

The continuous improvement in analytical science and a proactive approach to adopting new technologies are essential for ensuring the quality and safety of pharmaceutical products like paliperidone in the face of evolving regulatory landscapes. labroots.comv-comply.com

常见问题

Q. What analytical methods are recommended for identifying and quantifying Paliperidone Impurity I in drug substances?

Reverse-phase ultra-fast liquid chromatography (UFLC) with UV detection is widely used due to its sensitivity and specificity for separating this compound from the active pharmaceutical ingredient (API) and other impurities. Method optimization should include critical parameters such as mobile phase composition, column type (e.g., C18), and flow rate. Validation must cover specificity, linearity, accuracy, and precision, with limits of detection (LOD) and quantification (LOQ) established using ICH Q2(R1) guidelines .

Q. How should researchers prepare and characterize this compound reference standards?

Synthesis of this compound should follow Good Laboratory Practices (GLP), with structural confirmation via nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). Purity assessment requires orthogonal methods like HPLC-UV and elemental analysis. Batch-specific certificates of analysis (CoA) must include data on residual solvents, elemental impurities (per USP <232>), and water content .

Q. What are the minimum purity requirements for this compound in preclinical studies?

For Phase I clinical trials, impurity levels in API batches should not exceed thresholds supported by animal safety data. Preliminary specifications must be based on batch analysis (e.g., 3–5 batches) and stability studies. Impurity limits should align with ICH Q3A guidelines, typically ≤0.15% for unidentified impurities and ≤0.10% for genotoxic impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between synthetic batches of Paliperidone API?

Contradictory data may arise from variations in starting materials, reaction conditions, or purification steps. Use a systematic approach:

- Compare impurity spectra using LC-MS/MS to track degradation pathways.

- Conduct forced degradation studies (e.g., heat, light, pH stress) to identify instability-linked impurities.

- Apply multivariate analysis (e.g., principal component analysis) to correlate process parameters with impurity formation .

Q. What experimental design strategies optimize the detection of trace-level this compound in complex matrices?

Implement Analytical Quality-by-Design (AQbD) principles:

Q. How should researchers validate the absence of genotoxicity in this compound?

Follow ICH S2(R1) guidelines:

- Conduct in silico toxicity prediction using tools like Derek Nexus.

- Perform in vitro assays (e.g., Ames test, micronucleus assay) for impurities above 0.15%.

- If genotoxic potential is identified, refine synthetic routes to eliminate reactive intermediates (e.g., alkyl halides) and re-evaluate impurity thresholds .

Q. What methodologies are effective for structural elucidation of co-eluting impurities related to this compound?

- Employ two-dimensional liquid chromatography (LC×LC) coupled with high-resolution mass spectrometry (HRMS) to separate and identify co-eluting species.

- Use tandem mass spectrometry (MS/MS) fragmentation patterns to differentiate isomers.

- Cross-validate findings with synthetic standards and spiked recovery experiments .

Methodological and Reporting Considerations

Q. How should impurity data be presented to meet regulatory submission requirements?

- Tabulate impurity levels across batches, including mean, standard deviation, and maximum observed values.

- Provide chromatograms with annotated peaks for all identified impurities.

- Include method validation reports with acceptance criteria for accuracy (98–102%), precision (RSD ≤2%), and linearity (R² ≥0.998) .

Q. What criteria determine the inclusion of impurity studies in the main manuscript versus supplementary materials?

Per Beilstein Journal guidelines:

- Include full experimental details for ≤5 critical impurities in the main text.

- Provide spectral data (NMR, MS), synthetic procedures, and extended batch analyses in supplementary files.

- Ensure supplementary materials are hyperlinked in the main text and formatted with descriptive titles (≤15 words) .

Q. How can researchers address contradictory findings between in-house methods and pharmacopeial standards for impurity quantification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。